
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline (DMTQ) is a compound that belongs to the family of tetrahydroisoquinolines. This compound has been the subject of research due to its potential therapeutic properties.
Wirkmechanismus
The mechanism of action of 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is not fully understood. However, it has been suggested that 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline may act as an agonist at the sigma-1 receptor. The sigma-1 receptor is a protein that is involved in various cellular processes, including cell survival, cell differentiation, and neurotransmitter release. Activation of the sigma-1 receptor has been shown to have neuroprotective effects.
Biochemical and Physiological Effects
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1 beta and tumor necrosis factor-alpha. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been shown to increase the production of anti-inflammatory cytokines, such as interleukin-10. In addition, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have analgesic effects and to inhibit tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments. It is relatively easy to synthesize, and it has been shown to have low toxicity. However, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has some limitations for lab experiments. It has poor solubility in water, which can make it difficult to administer in vivo. In addition, its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Zukünftige Richtungen
There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline. One area of research could be to further investigate its mechanism of action. Another area of research could be to explore its potential use in the treatment of neurodegenerative diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, more research could be done to investigate its potential use in cancer therapy.
Conclusion
In conclusion, 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline is a compound that belongs to the family of tetrahydroisoquinolines. It has been the subject of research due to its potential therapeutic properties. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been shown to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease. While 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has several advantages for lab experiments, it also has some limitations. There are several future directions for research on 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline, including further investigation of its mechanism of action and its potential use in cancer therapy.
Synthesemethoden
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can be synthesized by the Pictet-Spengler reaction, which involves the condensation of an amino acid or its derivative with an aldehyde or ketone. This reaction results in the formation of a tetrahydroisoquinoline ring system. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline can also be synthesized from 4-methylcyclohexanone and 2,3-dimethoxybenzaldehyde in the presence of ammonium acetate and acetic acid.
Wissenschaftliche Forschungsanwendungen
6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has been the subject of research due to its potential therapeutic properties. It has been shown to have anti-inflammatory, analgesic, and antitumor activities. 6,7-dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline has also been studied for its potential use in the treatment of Parkinson's disease and Alzheimer's disease.
Eigenschaften
IUPAC Name |
6,7-dimethoxy-2-(4-methylcyclohexyl)-3,4-dihydro-1H-isoquinoline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27NO2/c1-13-4-6-16(7-5-13)19-9-8-14-10-17(20-2)18(21-3)11-15(14)12-19/h10-11,13,16H,4-9,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONLQSTQNNRDBGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)N2CCC3=CC(=C(C=C3C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
34.7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198285 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6,7-Dimethoxy-2-(4-methylcyclohexyl)-1,2,3,4-tetrahydroisoquinoline | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

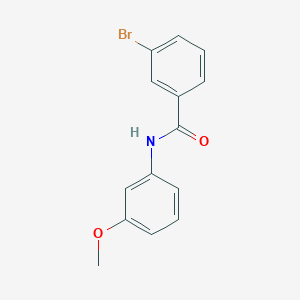
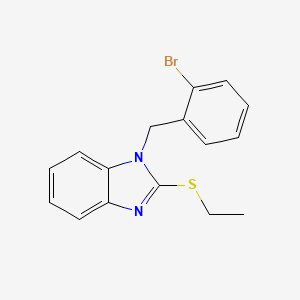
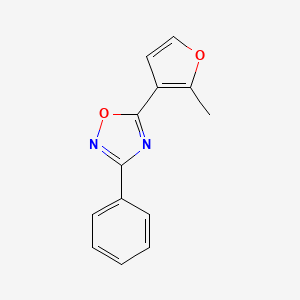
![2-(2,4-dichlorophenyl)-N'-[(3,4,5-triethoxybenzoyl)oxy]ethanimidamide](/img/structure/B5797503.png)


![2-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-N-(2-methoxyphenyl)hydrazinecarbothioamide](/img/structure/B5797525.png)
![1-{4-[4-(4-methylbenzyl)-1-piperazinyl]phenyl}ethanone](/img/structure/B5797538.png)
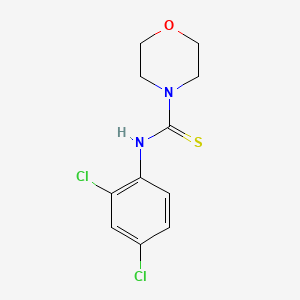
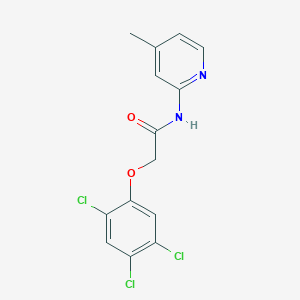
![3-{5-[(2-chlorobenzyl)thio]-4-ethyl-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B5797555.png)
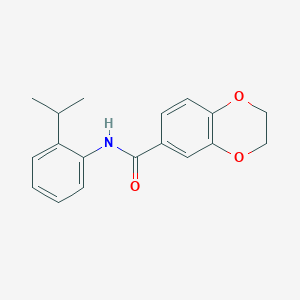
![5-chloro-2-{[4-(propionylamino)benzoyl]amino}benzoic acid](/img/structure/B5797567.png)
![N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]-2-(phenylthio)acetamide](/img/structure/B5797575.png)